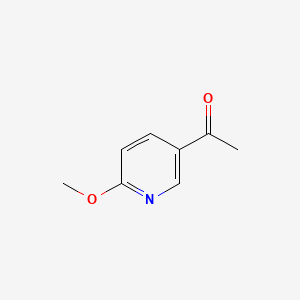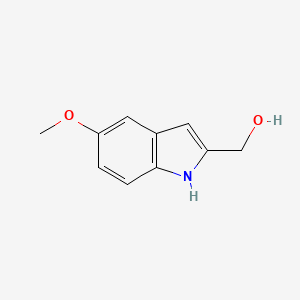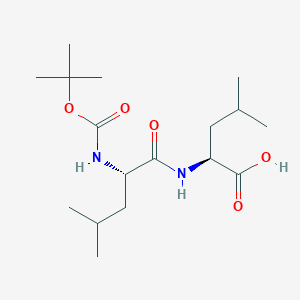
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a dipeptide derivative, which means it’s composed of two amino acids linked together. The tert-butoxycarbonyl (Boc) groups are protecting groups used in peptide synthesis. They prevent unwanted side reactions from occurring at the amino groups of the amino acids .
Synthesis Analysis
The synthesis of such compounds typically involves the coupling of protected amino acids. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . Deprotection of the Boc group can be achieved using mild methods such as with acids like trifluoroacetic acid (TFA) or with reagents like oxalyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The presence of the Boc groups would be evident in the NMR spectra .Chemical Reactions Analysis
The Boc groups in this compound make it a good candidate for further reactions, particularly in the field of peptide synthesis. The Boc groups can be selectively removed without affecting other functional groups, allowing for the coupling of this dipeptide with other amino acids or peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as solubility, melting point, and stability could be predicted based on the presence of the Boc groups and the peptide backbone .Aplicaciones Científicas De Investigación
-
Synthetic Organic Chemistry
- Application : Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry .
- Method : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
-
Deprotection of the N-Boc Group
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
15136-12-6 |
|---|---|
Nombre del producto |
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid |
Fórmula molecular |
C17H32N2O5 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 |
Clave InChI |
PBTNVAYSJPRTLQ-STQMWFEESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Secuencia |
LL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



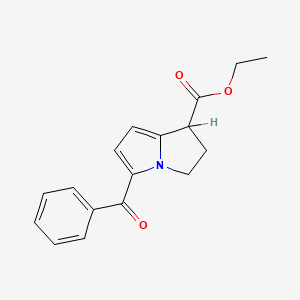
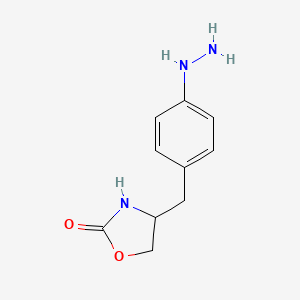
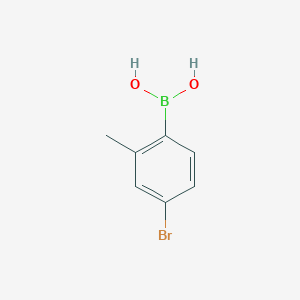
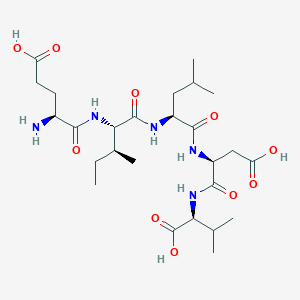
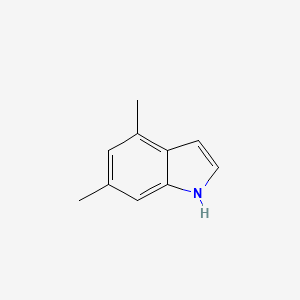
![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)
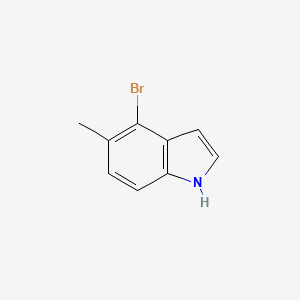
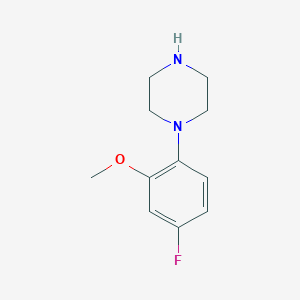
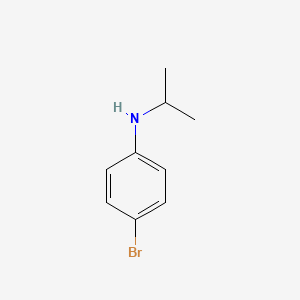
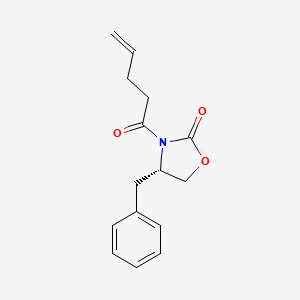
![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)

